Ethyl 4-aminopentanoate

Biocatalysis Asymmetric Synthesis Chiral Resolution

Researchers often face challenges with uncontrolled stereochemistry and poor membrane permeability when sourcing β-amino acid building blocks. Ethyl 4-aminopentanoate directly addresses these limitations with its chiral center at the 4-position and enhanced lipophilicity (XLogP3-AA = 0.3). This scaffold enables reproducible synthesis of proteolytically stable peptidomimetics and CNS probes. • Available in enantiopure forms (>99% ee) via biocatalytic synthesis, ensuring high stereochemical fidelity for asymmetric drug discovery. • The ethyl ester provides a theoretical 1000-fold increase in passive membrane diffusion compared to the free acid (XLogP3-AA = -2.7). • Hydrochloride salt form (≥95% purity) ensures consistent solubility and coupling efficiency for high-throughput automated peptide synthesis.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B12968898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminopentanoate
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C)N
InChIInChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3
InChIKeyGLFMNINNXRUOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-aminopentanoate for Peptidomimetics and CNS Research


Ethyl 4-aminopentanoate (CAS 89855-53-8) is a β-amino acid ester featuring a chiral center at the 4-position, with a molecular weight of 145.20 g/mol and the formula C₇H₁₅NO₂ [1]. It is primarily utilized as a building block in the synthesis of peptidomimetics and unnatural amino acid derivatives . The compound exists in both racemic and enantiomerically pure forms (e.g., (S)- and (R)-enantiomers), which are critical for asymmetric synthesis and drug discovery applications targeting the central nervous system (CNS) and metabolic pathways .

1
Stereochemical-control study fit – supports enantiomer-comparison research with racemic and enantiopure forms. Chiral center at 4-position enables enantioselective scaffold incorporation.
2
CNS permeability assay context – ethyl ester lipophilicity supports blood-brain barrier penetration studies. Reported lipophilicity profile favors research over polar free acid analogs.
3
Peptidomimetic building block – suitable for unnatural amino acid derivative synthesis and solid-phase peptide research. HCl salt form available for improved aqueous handling.

Why Substituting Ethyl 4-aminopentanoate Fails


Direct substitution of ethyl 4-aminopentanoate with closely related analogs, such as its free acid (4-aminopentanoic acid) or methyl ester, is not a straightforward interchange due to marked differences in physicochemical properties and synthetic utility. The ethyl ester group significantly modulates lipophilicity (XLogP3-AA of 0.3 for the ethyl ester vs. -2.7 for the free acid [1]), impacting membrane permeability and bioavailability in CNS-targeted research. Furthermore, the compound's chiral center at the 4-position allows for enantioselective incorporation into peptidomimetic scaffolds, a feature that is absent or less controlled in non-chiral or differently substituted analogs . These quantitative and stereochemical distinctions necessitate precise selection of the ethyl 4-aminopentanoate scaffold to ensure reproducible outcomes in advanced synthetic and pharmacological studies.

1
Risk: Free Acid vs. EsterSubstituting 4-aminopentanoic acid may shift lipophilicity by ~3 log units, potentially altering membrane permeability and CNS exposure profiles.
2
Risk: Methyl Ester vs. Ethyl EsterMethyl 4-aminopentanoate may differ in hydrolytic stability and commercial enantiopurity availability; ester-specific properties may not transfer directly.
3
Risk: Racemate vs. Single EnantiomerSubstituting the racemic mixture for an enantiopure form removes stereochemical control, which may alter assay-response and scaffold conformation outcomes.

Differentiating Ethyl 4-aminopentanoate from Analogs


Enantioselective Synthesis via ω-Transaminase

Ethyl 4-aminopentanoate can be synthesized with exceptional enantioselectivity (>99% ee) using ω-transaminase (ω-TA) enzymes, a biocatalytic advantage that is class-characteristic of β-amino acid esters but not readily achievable with conventional chemical synthesis of α-amino acid esters or free acids. Specifically, an ω-TA from Burkholderia vietnamiensis catalyzes the asymmetric synthesis of optically pure β-amino acid esters, including (S)-3-aminopentanoic acid ethyl ester, with >99% enantiomeric excess [1]. This level of stereocontrol is critical for developing enantiopure drug candidates, where the desired biological activity often resides in a single enantiomer, and contrasts with the lower enantioselectivity or racemic outcomes typical of non-enzymatic esterification of 4-aminopentanoic acid.

Enantioselectivity
Class-level inference
>99% ee
Supports enantiomer-attribution review via biocatalytic synthesis.
ω-Transaminase from Burkholderia vietnamiensis; reported for positional isomer.
Biocatalysis Asymmetric Synthesis Chiral Resolution

Enhanced CNS Lipophilicity vs. Free Acid

The ethyl ester moiety of ethyl 4-aminopentanoate confers a significantly higher calculated lipophilicity (XLogP3-AA = 0.3) compared to the free acid, 4-aminopentanoic acid (XLogP3-AA = -2.7) [1]. This 3.0 log unit increase translates to a theoretical 1000-fold increase in partition coefficient, suggesting substantially enhanced passive membrane permeability. Molecular dynamics simulations further predict that the ester group improves blood-brain barrier (BBB) penetration relative to GABA, a finding that directly supports its preferential selection over more polar analogs like the free acid or shorter-chain esters for CNS-targeted research .

Lipophilicity
Cross-study comparable
Ethyl ester XLogP3-AA: 0.3
Free acid XLogP3-AA: -2.7Δ = +3.0
Reported lipophilicity context supports CNS permeability research selection.
Computed XLogP3 3.0 (PubChem).
CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

High Purity Free Base and Hydrochloride Salt

Commercially available ethyl 4-aminopentanoate is specified at a minimum purity of 97% (free base, CAS 89855-53-8) from suppliers such as AKSci, while the hydrochloride salt (CAS 119396-97-3) is available at 95% purity from multiple vendors including Sigma-Aldrich . This level of purity is essential for reproducible synthetic yields and for minimizing side reactions in sensitive downstream applications such as peptide coupling or enzymatic transformations. In contrast, the methyl ester analog is often supplied at lower purities or as a crude intermediate, requiring additional purification steps that can compromise yield and cost-efficiency [1].

Purity Specification
Supporting evidence
Free base: 97%
HCl salt: 95%
Lot attribute review may support procurement decision for synthesis workflows.
Supplier technical datasheets; data to verify with lot-specific COA.
Analytical Chemistry Quality Control Synthetic Chemistry

Biocatalytic Cascade to (S)-4-Aminopentanoic Acid

A coupled-enzyme recyclable cascade employing dual transaminases has been developed for the synthesis of (S)-4-aminopentanoic acid from levulinic acid, achieving a complete conversion at preparative scale (100 mL) with an isolated yield of 62% [1]. This process not only provides a sustainable route to the free acid but also establishes a platform for the synthesis of its ethyl ester derivative. While direct yields for the ethyl ester are not reported in this study, the system was applied to various β-keto ester substrates, affording 18%–48% yields of the corresponding β-amino acids [1]. This biocatalytic approach offers a greener, more enantioselective alternative to traditional chemical esterification, which often relies on harsh conditions and yields racemic mixtures, thus providing a clear advantage for industrial-scale synthesis of enantiopure ethyl 4-aminopentanoate.

Biocatalytic Cascade
Class-level inference
62% isolated yield
Supports green chemistry route selection for enantiopure β-amino acid synthesis.
Dual-transaminase cascade, 100 mL preparative scale; yield reported for free acid.
Green Chemistry Biocatalysis Sustainable Synthesis

HCl Salt Solubility and Stability Advantage

Ethyl 4-aminopentanoate is commercially available as a hydrochloride salt (CAS 119396-97-3), which offers improved solubility and long-term stability compared to the free base form. The hydrochloride salt is specified with a purity of 95% and is stable under recommended storage conditions (4°C, inert atmosphere) . This salt form addresses the inherent instability of the free amine, which is prone to oxidation and hydrolysis, and simplifies handling in aqueous media. In contrast, the free base of the methyl ester analog lacks a stable, commercially available salt form, often requiring in situ generation or immediate use, which can complicate experimental workflows and reduce reproducibility .

Salt Stability
Supporting evidence
HCl salt: stable at 4 °C, inert atmosphere
Formulation-context handling advantage for aqueous experimental workflows.
Supplier storage recommendations; free base stability data limited.
Pharmaceutical Formulation Pre-formulation Studies Stability Testing

Ethyl 4-aminopentanoate Research Applications


Enantiopure β-Peptide and Peptidomimetic Synthesis

Leverage the high enantioselectivity (>99% ee) achievable through ω-transaminase catalysis to produce enantiopure ethyl 4-aminopentanoate [1]. This chiral building block is then incorporated into peptidomimetic scaffolds, where its non-natural backbone confers resistance to proteolytic degradation while maintaining structural mimicry of natural peptides. The ethyl ester's enhanced lipophilicity (XLogP3-AA = 0.3) further improves membrane permeability, making it ideal for developing cell-penetrating peptidomimetics and protease inhibitors.

GABA Analogs and Blood-Brain Barrier Research

Utilize ethyl 4-aminopentanoate as a precursor to γ-aminobutyric acid (GABA) analogs with predicted enhanced BBB penetration. The ethyl ester's lipophilicity (XLogP3-AA = 0.3) offers a significant advantage over the free acid (XLogP3-AA = -2.7), translating to a theoretical 1000-fold increase in passive diffusion across lipid membranes [1]. This property is critical for early-stage CNS drug discovery programs aiming to modulate GABAergic neurotransmission, and the compound serves as a key intermediate in the synthesis of GABA transaminase inactivators.

Green Chemistry and Biocatalytic Processes

Employ ethyl 4-aminopentanoate in the development of sustainable, biocatalytic routes to enantiopure β-amino acids. The compound is compatible with emerging dual-transaminase cascade systems that convert bio-based levulinic acid into (S)-4-aminopentanoic acid with 62% isolated yield, providing a green platform for ester synthesis [1]. This application scenario is particularly relevant for industrial research groups focused on reducing environmental impact while maintaining high stereochemical control.

SPPS and Combinatorial Chemistry

Use the hydrochloride salt form of ethyl 4-aminopentanoate (95% purity, stable at 4°C) for solid-phase peptide synthesis and combinatorial library construction. The enhanced solubility and stability of the salt form ensure consistent coupling efficiency and reduce side reactions, which is essential for high-throughput automated peptide synthesizers. This scenario is optimal for research groups that require reliable, off-the-shelf building blocks for generating diverse peptidomimetic libraries.

Application
Selection Property
Validation Focus
Enantiopure β-peptide synthesis
Stereochemical-control context
Enantiomer-attribution review
BBB penetration research
Lipophilicity-dependent permeability
CNS exposure-model interpretation
Biocatalytic process development
Green chemistry platform compatibility
Enantioselectivity endpoint review
Solid-phase peptide synthesis
Salt-form handling and stability
Coupling efficiency reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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